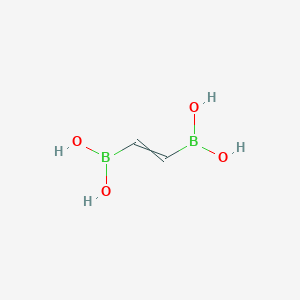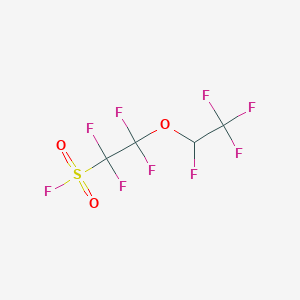
1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride is a fluorinated organic compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride typically involves the reaction of tetrafluoroethylene with suitable sulfonyl fluoride precursors under controlled conditions. The reaction is often catalyzed by Lewis acids such as boron trifluoride (BF3) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-pressure reactors and precise temperature control to ensure optimal yield and purity. The process generally includes steps such as distillation and purification to isolate the final product .
化学反応の分析
Types of Reactions
1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require elevated temperatures to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
科学的研究の応用
1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride has several applications in scientific research:
Biology: Its unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
作用機序
The mechanism by which 1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction is often mediated through hydrogen bonding and van der Waals forces .
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated ether with similar applications in industrial and scientific research.
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: A hydrofluoroether used as a substitute for chlorofluorocarbons in various applications.
Uniqueness
1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride stands out due to its high fluorine content and the presence of both ether and sulfonyl fluoride functional groups. This combination imparts unique reactivity and stability, making it valuable in specialized chemical syntheses and industrial applications .
特性
CAS番号 |
446312-61-4 |
|---|---|
分子式 |
C4HF9O3S |
分子量 |
300.10 g/mol |
IUPAC名 |
1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride |
InChI |
InChI=1S/C4HF9O3S/c5-1(2(6,7)8)16-3(9,10)4(11,12)17(13,14)15/h1H |
InChIキー |
POZNIVAWKKIAHQ-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


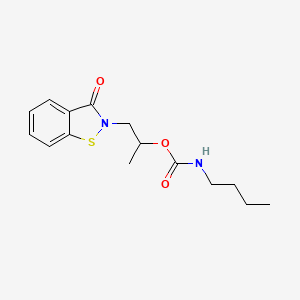
![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)
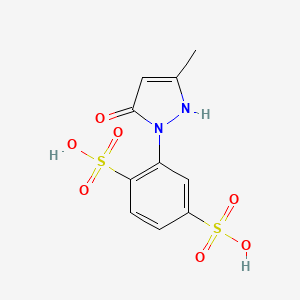

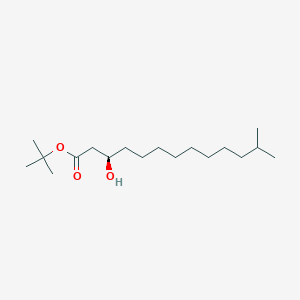
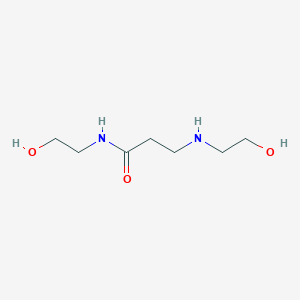
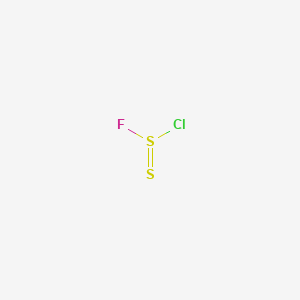
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)
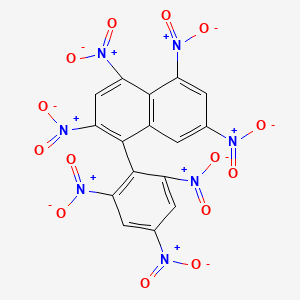

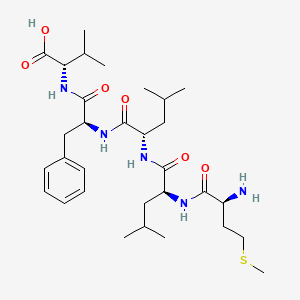
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
